1-[2-(2,4-dichlorophenoxy)propanoyl]-4-(4-nitrophenyl)piperazine
Overview
Description
1-[2-(2,4-dichlorophenoxy)propanoyl]-4-(4-nitrophenyl)piperazine, commonly known as DPP, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
DPP acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), which means it inhibits the reuptake of these neurotransmitters in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can improve mood and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
DPP has been shown to have a number of biochemical and physiological effects, including increased levels of serotonin and norepinephrine in the brain, improved mood, and reduced symptoms of depression and anxiety. It has also been shown to have potential anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPP in lab experiments is its potent inhibitory effects on the reuptake of serotonin and norepinephrine, which makes it a valuable tool for studying the effects of these neurotransmitters on behavior and physiology. However, one limitation of using DPP is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on DPP, including further studies on its potential use in the treatment of depression and anxiety disorders, as well as its potential anti-inflammatory and antioxidant effects. Additionally, there is a need for further studies on the potential toxicity of DPP and its effects on various organ systems. Finally, there is a need for the development of more selective and potent SNRIs based on the structure of DPP.
Conclusion:
In conclusion, DPP is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It acts as a selective serotonin and norepinephrine reuptake inhibitor and has been shown to have a number of biochemical and physiological effects. While it has several advantages for use in lab experiments, its potential toxicity should be taken into consideration. Further research is needed to fully understand the potential benefits and limitations of DPP.
Scientific Research Applications
DPP has been extensively studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potent inhibitory effects on the reuptake of serotonin and norepinephrine, making it a potential candidate for the treatment of depression and anxiety disorders.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O4/c1-13(28-18-7-2-14(20)12-17(18)21)19(25)23-10-8-22(9-11-23)15-3-5-16(6-4-15)24(26)27/h2-7,12-13H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQJWBVGQYKEBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.